molecular formula C15H17N3O B581796 Z-(R,S)-3-amino-5-cyclohexyl-2-oxo-1,4-benzodiazepine CAS No. 146373-94-6

Z-(R,S)-3-amino-5-cyclohexyl-2-oxo-1,4-benzodiazepine

Cat. No.: B581796
CAS No.: 146373-94-6
M. Wt: 255.321
InChI Key: MROMJWNQYYNRBI-UHFFFAOYSA-N
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Description

Z-(R,S)-3-amino-5-cyclohexyl-2-oxo-1,4-benzodiazepine is a compound belonging to the benzodiazepine class, which is known for its psychoactive properties Benzodiazepines are widely used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-(R,S)-3-amino-5-cyclohexyl-2-oxo-1,4-benzodiazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted o-phenylenediamine with a cyclohexanone derivative in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH can enhance the efficiency and scalability of the process. Additionally, green chemistry principles may be applied to minimize the use of hazardous solvents and reduce waste generation.

Chemical Reactions Analysis

Types of Reactions

Z-(R,S)-3-amino-5-cyclohexyl-2-oxo-1,4-benzodiazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzodiazepine derivatives.

Scientific Research Applications

Z-(R,S)-3-amino-5-cyclohexyl-2-oxo-1,4-benzodiazepine has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of novel benzodiazepine derivatives with potential pharmacological activities.

    Biology: Studied for its interactions with various biological targets, including neurotransmitter receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Z-(R,S)-3-amino-5-cyclohexyl-2-oxo-1,4-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to specific sites on the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and a calming effect. This mechanism is similar to other benzodiazepines, which are known to modulate GABAergic neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A widely used benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine known for its potent anxiolytic effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

Z-(R,S)-3-amino-5-cyclohexyl-2-oxo-1,4-benzodiazepine is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other benzodiazepines. Its cyclohexyl substitution and specific stereochemistry may result in different binding affinities and selectivity for various receptor subtypes, potentially leading to unique therapeutic effects and side effect profiles.

Properties

IUPAC Name

benzyl N-(5-cyclohexyl-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c27-22-21(26-23(28)29-15-16-9-3-1-4-10-16)25-20(17-11-5-2-6-12-17)18-13-7-8-14-19(18)24-22/h1,3-4,7-10,13-14,17,21H,2,5-6,11-12,15H2,(H,24,27)(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWJKQUIOUNATF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC(C(=O)NC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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